molecular formula C10H10BrF2NOS B1415793 (5-Bromothiophen-3-yl)-(4,4-difluoropiperidin-1-yl)-methanone CAS No. 2020301-61-3

(5-Bromothiophen-3-yl)-(4,4-difluoropiperidin-1-yl)-methanone

Cat. No.: B1415793
CAS No.: 2020301-61-3
M. Wt: 310.16 g/mol
InChI Key: XRFBNHJLBZXERK-UHFFFAOYSA-N
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Description

(5-Bromothiophen-3-yl)-(4,4-difluoropiperidin-1-yl)-methanone is a versatile chemical compound used in various scientific research fields. Its unique structure allows it to participate in diverse chemical reactions and interactions, making it valuable in drug discovery and material synthesis.

Mechanism of Action

Target of Action

A structurally similar compound, (+)-5-(5-bromothiophen-3-yl)-5-methyl-4-oxo-4,5-dihydro-furan-2-carboxylic acid, has been reported to interact with gpr109b , a G-protein coupled receptor involved in lipid metabolism .

Mode of Action

Based on its potential interaction with gpr109b , it might inhibit forskolin-induced cAMP generation , thereby modulating cellular signaling pathways.

Biochemical Pathways

Given its potential interaction with gpr109b , it might influence lipid metabolism and related signaling pathways.

Result of Action

Based on its potential interaction with gpr109b , it might modulate cellular signaling pathways, potentially influencing lipid metabolism.

Preparation Methods

The synthesis of (5-Bromothiophen-3-yl)-(4,4-difluoropiperidin-1-yl)-methanone typically involves multi-step organic synthesis techniques. The process begins with the preparation of the thiophene and piperidine derivatives, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using advanced techniques such as chromatography and spectrometry for purification .

Chemical Reactions Analysis

(5-Bromothiophen-3-yl)-(4,4-difluoropiperidin-1-yl)-methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation and other substitution reactions can occur using reagents like halogens or nucleophiles under appropriate conditions.

These reactions often result in the formation of derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

This compound finds applications in several scientific research areas:

    Chemistry: Used as a building block in organic synthesis and material science.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Compared to other similar compounds, (5-Bromothiophen-3-yl)-(4,4-difluoropiperidin-1-yl)-methanone stands out due to its unique combination of the thiophene and piperidine moieties, which confer distinct chemical properties and reactivity. Similar compounds include:

  • (5-Bromothiophen-3-yl)-(4,4-difluoropiperidin-1-yl)-methanol
  • (5-Bromothiophen-3-yl)-(4,4-difluoropiperidin-1-yl)-methane
  • (5-Bromothiophen-3-yl)-(4,4-difluoropiperidin-1-yl)-methanoic acid.

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

(5-bromothiophen-3-yl)-(4,4-difluoropiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF2NOS/c11-8-5-7(6-16-8)9(15)14-3-1-10(12,13)2-4-14/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFBNHJLBZXERK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)C2=CSC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-Bromothiophen-3-yl)-(4,4-difluoropiperidin-1-yl)-methanone
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(5-Bromothiophen-3-yl)-(4,4-difluoropiperidin-1-yl)-methanone
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(5-Bromothiophen-3-yl)-(4,4-difluoropiperidin-1-yl)-methanone
Reactant of Route 5
(5-Bromothiophen-3-yl)-(4,4-difluoropiperidin-1-yl)-methanone
Reactant of Route 6
(5-Bromothiophen-3-yl)-(4,4-difluoropiperidin-1-yl)-methanone

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